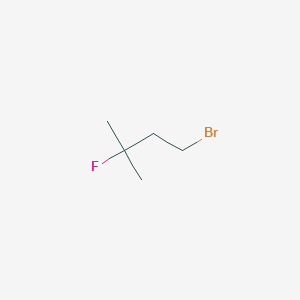
1-Bromo-3-fluoro-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-fluoro-3-methylbutane is a chemical compound with the CAS Number: 1514922-17-8 . It has a molecular weight of 169.04 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is CHBrF . Its average mass is 169.035 Da and its monoisotopic mass is 167.994980 Da .Applications De Recherche Scientifique
Optical Properties and Atomic Dimensions
1-Bromo-3-fluoro-3-methylbutane has been examined for its optical rotation and atomic dimensions. Studies on optically active halogeno-derivatives of 2-methylbutane, including 1-bromo compounds, provided insights into the optical rotation, specific gravity, refractive index, and boiling point at various pressures. These studies help classify their active forms and establish relationships between molecular rotations and atomic radii of halogen atoms (Brauns, 1937).
Surface Behavior with Isomeric Butanol Mixtures
Research on the surface behavior of this compound with isomeric butanol mixtures contributes to our understanding of surface tensions and their deviations at different temperatures. This knowledge, combined with bulk thermodynamic properties, informs thermodynamic studies of surface formation, including calculations of excess surface compositions and properties (Giner et al., 2005).
Synthesis of Fluorinated Amino Acids
This compound has been utilized in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids. This involves diastereoselective alkylation of camphor-based glycine ester imines with 1-bromo-2-fluoro-alkanes at low temperatures, followed by deprotection. Such research aids in the development of novel amino acids for various applications (Kröger & Haufe, 1997).
Kinetic Studies in Microchannel Reactors
The compound's role in kinetic studies, especially in the synthesis of ionic liquids in microchannel reactors, highlights its importance in chemical engineering and process optimization. Such research offers insights into reaction kinetics and process efficiencies in the synthesis of various chemical products (Hu et al., 2010).
Environmental Applications
This compound has been used as a low-toxic solvent in dispersive liquid-liquid microextraction (DLLME) for the determination of heavy metals in water samples. This demonstrates the compound's utility in environmental monitoring and analysis, particularly in the detection and measurement of pollutants (Peng et al., 2016).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that halogenated hydrocarbons like 1-bromo-3-fluoro-3-methylbutane can participate in nucleophilic substitution reactions . For instance, benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.
Propriétés
IUPAC Name |
1-bromo-3-fluoro-3-methylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrF/c1-5(2,7)3-4-6/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWSQYDSEJVBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1514922-17-8 |
Source


|
| Record name | 1-bromo-3-fluoro-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2683154.png)
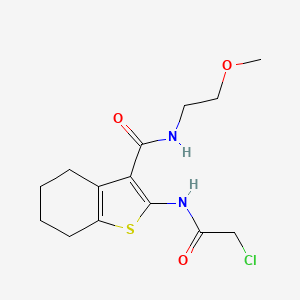
![1-(4-Methylphenyl)-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2683156.png)
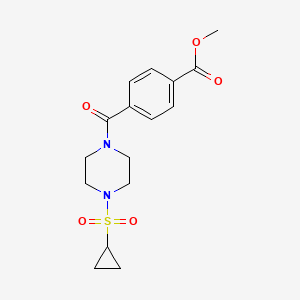
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2683164.png)
![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2683165.png)
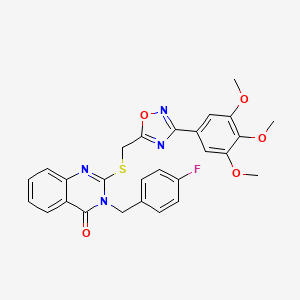
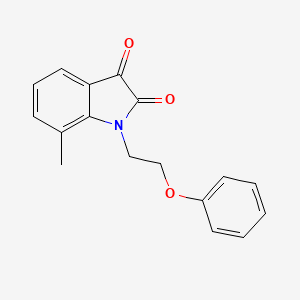

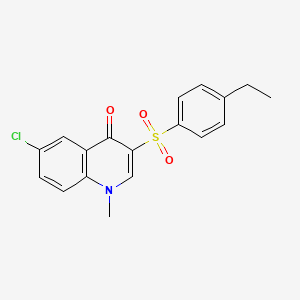
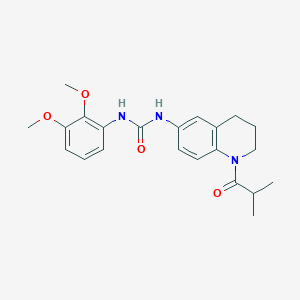
![(3,5-dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2683175.png)